2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar chemical reactivity and biological activities.
Pyrazine derivatives: Compounds containing the pyrazine ring also show comparable properties and applications.
Thiazolo[4,5-d][1,2,3]triazole: This compound has a similar fused ring system and is used in similar research applications.
The uniqueness of this compound lies in its specific ring fusion and the presence of the thione group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
87444-22-2 |
---|---|
Molecular Formula |
C5H3N3S2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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